3-Hydroxybenzamide
Overview
Description
3-Hydroxy-benzamide is an organic compound with the molecular formula C7H7NO2. It consists of a benzene ring substituted with a hydroxyl group at the third position and an amide group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Scientific Research Applications
3-Hydroxy-benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Safety and Hazards
3-Hydroxybenzamide is harmful if swallowed, causes skin irritation, and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended when handling this compound .
Future Directions
Hydroxybenzamide derivatives, including 3-Hydroxybenzamide, have shown superior antioxidant, thrombin-inhibitory, and anticancer activities along with excellent biocompatibility . These compounds have the potential application in therapeutic interventions and disease prevention of cancer, thrombotic diseases, and aging .
Mechanism of Action
Target of Action
3-Hydroxybenzamide is a key component of the antibody-drug conjugate (ADC) MGC018, which targets B7-H3 . B7-H3, also referred to as CD276, is a member of the B7 family of immune regulatory proteins . It is overexpressed on many solid cancers, including prostate cancer, renal cell carcinoma, melanoma, squamous cell carcinoma of the head and neck, non-small cell lung cancer, and breast cancer . Overexpression of B7-H3 is associated with disease severity, risk of recurrence, and reduced survival .
Mode of Action
MGC018 is designed to bind to cell-surface B7-H3, internalize into cells, and release a potent cytotoxic duocarmycin-based payload . The payload, valine-citrulline-seco duocarmycin hydroxybenzamide azaindole (vc-seco-DUBA), is a DNA alkylating agent . Its cytotoxic activity is cell-cycle independent and retains potency in multidrug-resistant cell lines . The cleavable peptide linker facilitates bystander effect, meaning it can kill both target-positive and target-negative tumor cells when they are co-cultured .
Biochemical Pathways
It is known that the dna alkylation activity of the duocarmycin payload can kill both dividing and non-dividing cells . This suggests that it may interfere with DNA replication and transcription, leading to cell death.
Pharmacokinetics
The pharmacokinetic properties of this compound, as part of MGC018, have been studied in preclinical models. MGC018 exhibited a favorable pharmacokinetic and safety profile in cynomolgus monkeys following repeat-dose administration . .
Result of Action
MGC018, which contains this compound, has shown potent antitumor activity in preclinical tumor models of breast, ovarian, and lung cancer, as well as melanoma . It also exhibited cytotoxicity toward B7-H3–positive human tumor cell lines . Furthermore, antitumor activity was observed toward patient-derived xenograft models of breast, prostate, and head and neck cancer displaying heterogeneous expression of B7-H3 .
Action Environment
The action of this compound, as part of MGC018, may be influenced by the tumor microenvironment. B7-H3 is expressed by vascular endothelium and stroma in the tumor microenvironment . This suggests that the vascular and stromal components of the tumor environment could potentially influence the action, efficacy, and stability of the compound.
Biochemical Analysis
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 3-Hydroxybenzamide vary with different dosages in animal models
Metabolic Pathways
This compound is involved in certain metabolic pathways It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-benzamide can be synthesized through the direct condensation of 3-hydroxybenzoic acid and ammonia or amines. This reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, 3-Hydroxy-benzamide is often produced using green chemistry approaches. One such method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth as a catalyst. This method is eco-friendly and provides high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-benzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted benzamides
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
3-Aminobenzamide: Contains an amino group instead of a hydroxyl group.
2,3-Dimethoxybenzamide: Substituted with two methoxy groups.
Uniqueness: 3-Hydroxy-benzamide is unique due to the presence of both hydroxyl and amide functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMMGKYJUWYIIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321635 | |
Record name | 3-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-49-5 | |
Record name | 3-Hydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 618-49-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Hydroxybenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75X4NC5TNX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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